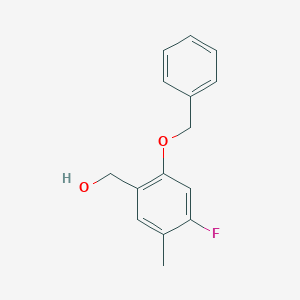
(2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol is an organic compound with a complex structure that includes a benzyl ether group, a fluorine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol typically involves multiple steps. One common method starts with the bromination of 4-fluoro-5-methylphenol, followed by benzyl protection and subsequent halogen exchange reactions . The reaction conditions often include the use of solvents like toluene or trifluoro-toluene and reagents such as benzyl bromide and N-methylpyridinium triflate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and easier purification. Techniques such as column chromatography and recrystallization are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzylic ether to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol involves its interaction with various molecular targets. The benzyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The fluorine atom enhances the compound’s stability and reactivity, influencing its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzaldehyde): Similar structure but with a hydroxyl group instead of a fluorine atom.
(4-(Benzyloxy)-2-hydroxybenzylidene)amino derivatives: These compounds have similar benzyl ether groups but different functional groups attached to the phenyl ring.
Uniqueness
(2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C15H15FO2 |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
(4-fluoro-5-methyl-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15FO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |
InChI Key |
VSDRZPIQMSORDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


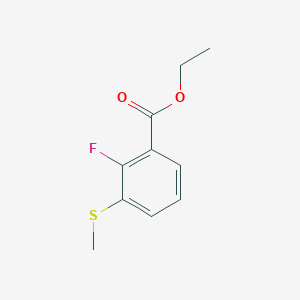
![2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025244.png)
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
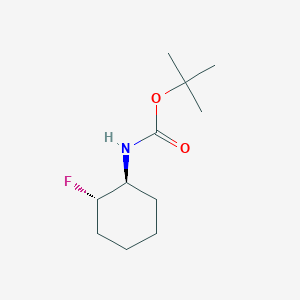
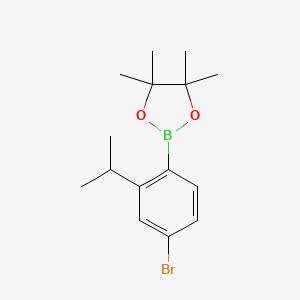
![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)
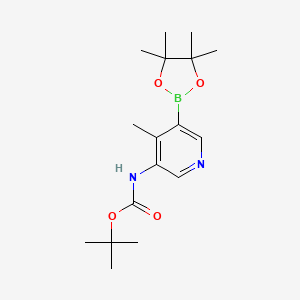
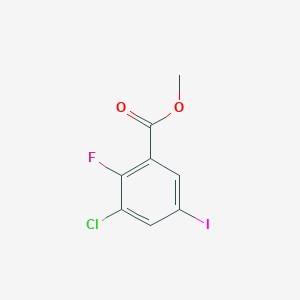
![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
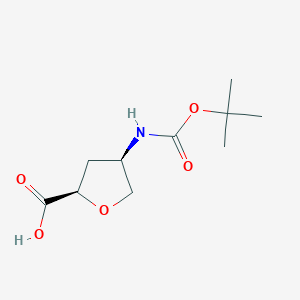
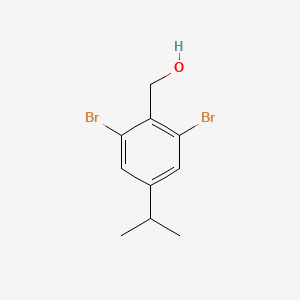
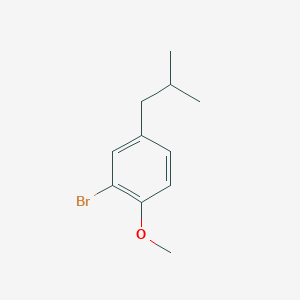
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
